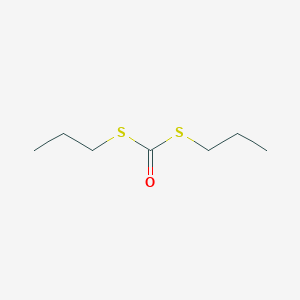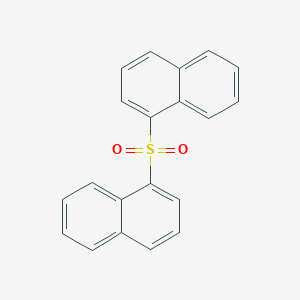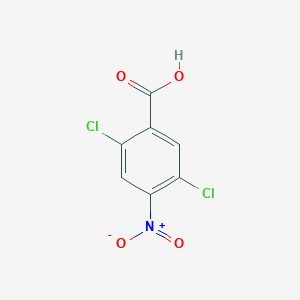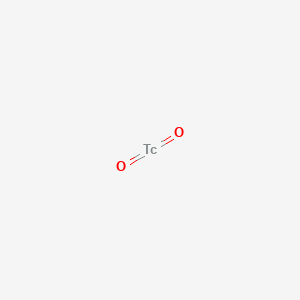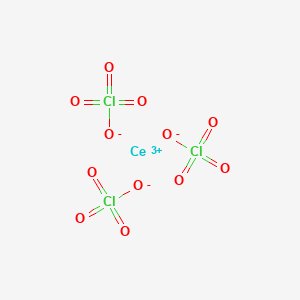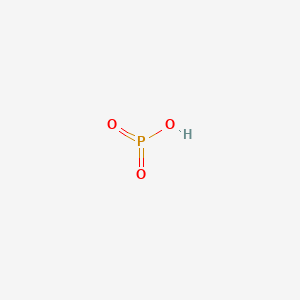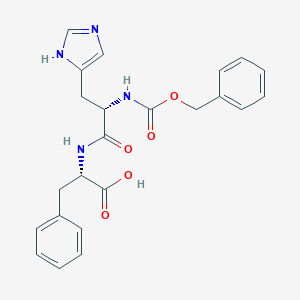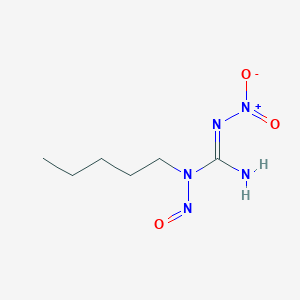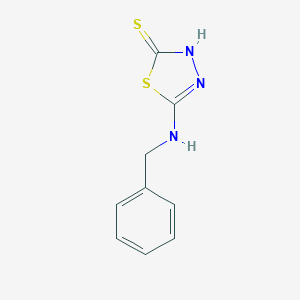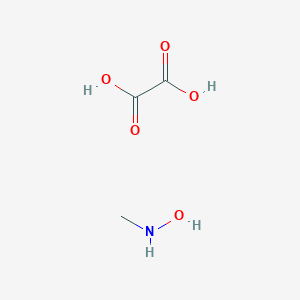
N-Methylhydroxylamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylhydroxylamine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound is a colorless crystalline solid that is soluble in water and has a molecular weight of 152.14 g/mol.
Wirkmechanismus
The mechanism of action of N-Methylhydroxylamine oxalate is not fully understood. However, it is believed to work through the inhibition of certain enzymes and the modulation of various signaling pathways in the body.
Biochemische Und Physiologische Effekte
N-Methylhydroxylamine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been found to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Methylhydroxylamine oxalate in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and easy to synthesize. However, one of the limitations is its instability in certain conditions, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-Methylhydroxylamine oxalate. One area of research is the development of new pharmaceuticals based on its anti-inflammatory properties. Another area is the study of its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways in the body.
Synthesemethoden
The synthesis of N-Methylhydroxylamine oxalate can be achieved through various methods, including the reaction of hydroxylamine hydrochloride with formaldehyde and subsequent reaction with oxalic acid. Another method involves the reaction of N-methylhydroxylamine with oxalic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N-Methylhydroxylamine oxalate has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have anti-inflammatory properties and has shown promising results in the treatment of diseases such as rheumatoid arthritis. In agriculture, it has been used as a plant growth regulator and has been found to increase the yield of crops such as rice and wheat. In material sciences, it has been used as a reducing agent in the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
14479-21-1 |
|---|---|
Produktname |
N-Methylhydroxylamine oxalate |
Molekularformel |
C3H7NO5 |
Molekulargewicht |
137.09 g/mol |
IUPAC-Name |
N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5NO/c3-1(4)2(5)6;1-2-3/h(H,3,4)(H,5,6);2-3H,1H3 |
InChI-Schlüssel |
AANPZKMNFXPEOQ-UHFFFAOYSA-N |
SMILES |
CNO.C(=O)(C(=O)O)O |
Kanonische SMILES |
CNO.C(=O)(C(=O)O)O |
Synonyme |
N-Methylhydroxylamine oxalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



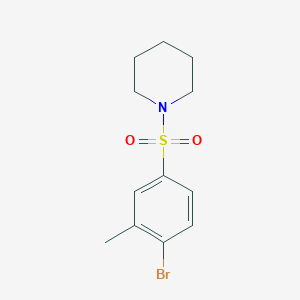
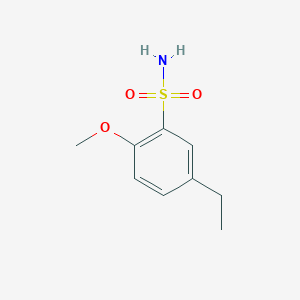
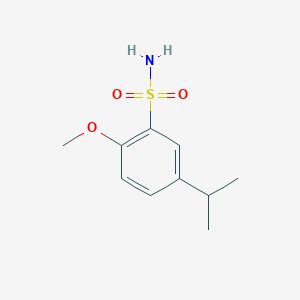
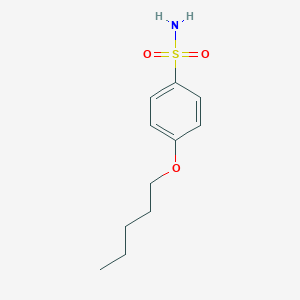
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
